

Number needed to treat (NNT) analysis of Xanomeline/trospium vs placebo

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Xanomeline/Trospium Demonstrates Favorable NNT in Schizophrenia Trials

A comprehensive analysis of the pivotal EMERGENT clinical trial program reveals a clinically significant benefit of xanomeline-trospium (KarXT) over placebo in treating adults with schizophrenia, with a Number Needed to Treat (NNT) of 5 to achieve a notable reduction in psychotic symptoms. This guide provides a detailed comparison of the efficacy and experimental protocols of xanomeline-trospium versus placebo, tailored for researchers, scientists, and drug development professionals.

The novel combination therapy, which targets muscarinic acetylcholine receptors, has shown promise in addressing the positive and negative symptoms of schizophrenia. The NNT, a key metric in evidence-based medicine, quantifies the therapeutic effect of a medical intervention, representing the average number of patients who need to be treated to prevent one additional bad outcome (or, in this case, to achieve one additional good outcome).

Efficacy Analysis: Number Needed to Treat (NNT)

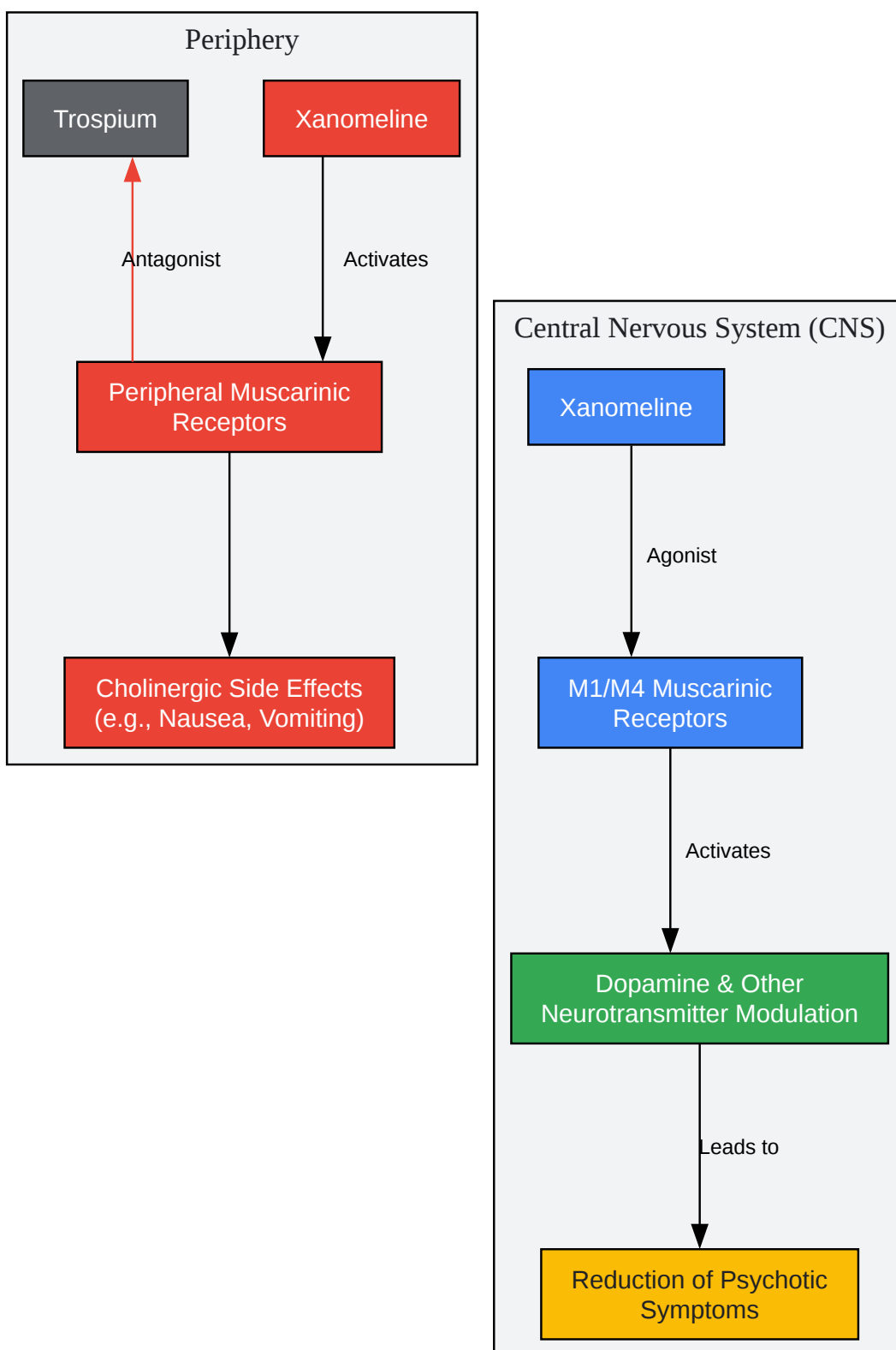
The efficacy of xanomeline-trospium has been consistently demonstrated across the EMERGENT clinical trial program (EMERGENT-1, EMERGENT-2, and EMERGENT-3).^{[1][2]} A pooled analysis of these trials provides robust evidence of its therapeutic benefit.

Efficacy Endpoint	NNT (95% CI)	Trial(s)	Description
≥30% reduction in PANSS total score at Week 5	5 (4-8)	Pooled EMERGENT trials	This indicates that for every 5 patients treated with xanomeline-trospium, one additional patient will experience at least a 30% reduction in the total Positive and Negative Syndrome Scale (PANSS) score compared to placebo.
≥20% reduction in PANSS total score at Week 5	<10	Pooled EMERGENT trials	A clinically relevant therapeutic benefit was also observed for this lower threshold of symptom reduction.
≥40% reduction in PANSS total score at Week 5	<10	Pooled EMERGENT trials	This suggests a substantial treatment effect for a significant portion of patients.
≥1-point decrease in CGI-S score at Week 5	<10	Pooled EMERGENT trials	The Clinical Global Impression - Severity (CGI-S) score reflects the clinician's assessment of the severity of the patient's illness.
≥2-point decrease in CGI-S score at Week 5	<10	Pooled EMERGENT trials	A two-point decrease on the CGI-S represents a marked clinical improvement.

In addition to efficacy, the safety profile of xanomeline-trospium has been evaluated through the Number Needed to Harm (NNH). Generally, the NNH for common treatment-emergent adverse events (TEAEs) was greater than 10, with the exception of nausea and vomiting. However, the discontinuation rate due to gastrointestinal side effects was low, with an NNH of 49, suggesting these symptoms were often tolerable.

Mechanism of Action: A Novel Approach

Xanomeline-trospium's unique mechanism of action distinguishes it from traditional antipsychotics that primarily target dopamine D2 receptors.[3][4] Xanomeline is a muscarinic agonist with high affinity for M1 and M4 receptors in the central nervous system.[5][6] Activation of these receptors is believed to modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia.[7] Trospium chloride is a peripherally acting muscarinic antagonist that does not readily cross the blood-brain barrier.[8][9] Its inclusion in the combination is to mitigate the peripheral cholinergic side effects of xanomeline, such as nausea and vomiting.[5][6]



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Figure 1: Simplified signaling pathway of xanomeline-trospium.

Experimental Protocols of the EMERGENT Trials

The EMERGENT trials (EMERGENT-1, EMERGENT-2, and EMERGENT-3) were similarly designed as 5-week, randomized, double-blind, placebo-controlled studies in adult patients with schizophrenia experiencing acute psychosis.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Key Inclusion Criteria:

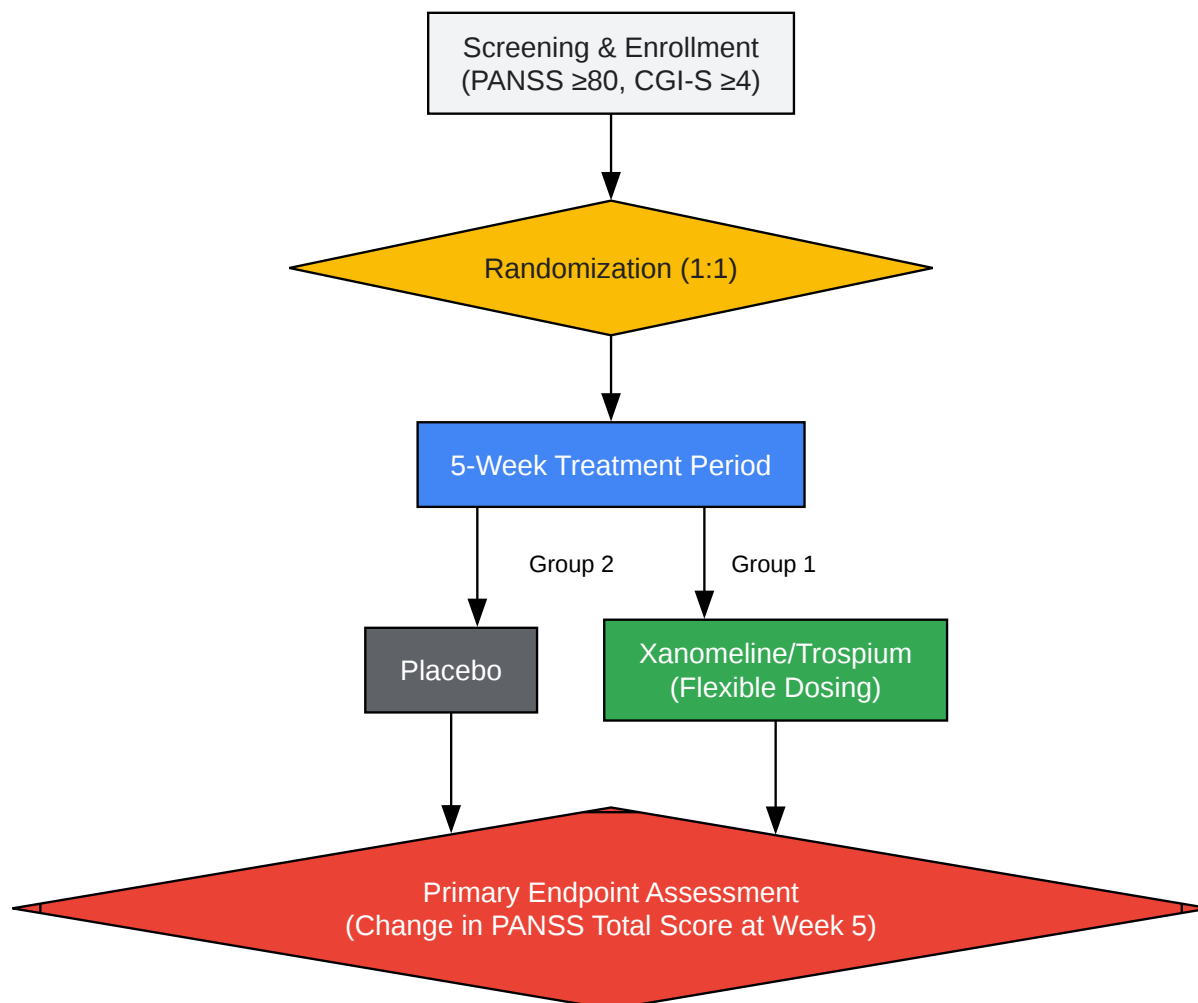
- Diagnosis of schizophrenia as defined by DSM-5.[\[12\]](#)
- Recent worsening of psychosis warranting hospitalization.[\[10\]](#)[\[13\]](#)
- Positive and Negative Syndrome Scale (PANSS) total score ≥ 80 .[\[4\]](#)[\[10\]](#)
- Clinical Global Impression – Severity (CGI-S) score of ≥ 4 (moderately ill or worse).[\[4\]](#)[\[10\]](#)

Treatment Regimen:

- Patients were randomized on a 1:1 basis to receive either xanomeline-trospium or a matched placebo.[\[4\]](#)[\[10\]](#)
- Dosing for the xanomeline-trospium group was flexible and initiated with a titration schedule. For example, in EMERGENT-2, dosing started at 50 mg xanomeline/20 mg trospium twice daily for the first two days, then increased to 100 mg xanomeline/20 mg trospium twice daily.[\[4\]](#)[\[13\]](#) From day 8, the dose could be further increased to 125 mg xanomeline/30 mg trospium twice daily based on tolerability.[\[4\]](#)[\[13\]](#)

Primary and Secondary Endpoints:

- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the PANSS total score at Week 5.[\[1\]](#)[\[10\]](#) The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia.[\[14\]](#)[\[15\]](#)
- Key Secondary Endpoints: These included changes from baseline in the PANSS positive and negative subscale scores, the PANSS Marder negative factor score, and the CGI-S score.[\[4\]](#)[\[10\]](#)



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Figure 2: Experimental workflow for the EMERGENT trials.

In conclusion, the NNT analysis from the EMERGENT clinical trial program provides compelling evidence for the efficacy of xanomeline-trospium in the treatment of schizophrenia. Its novel mechanism of action, combined with a generally favorable safety profile, positions it as a promising new therapeutic option for patients. The detailed experimental protocols of the pivotal trials underscore the rigorous evaluation that has led to these findings.

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